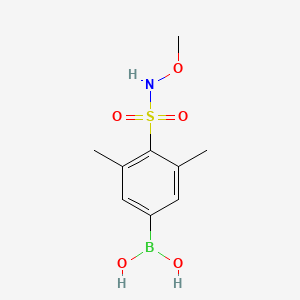
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
Vue d'ensemble
Description
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a chemical compound with the molecular formula C9H14BNO5S and a molecular weight of 259.09 g/mol. It is used in the field of life sciences .
Molecular Structure Analysis
The molecular structure of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid consists of 9 carbon atoms, 14 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom. The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .Physical And Chemical Properties Analysis
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid has a molecular weight of 259.09 g/mol. It has a density of 1.4±0.1 g/cm3 and a boiling point of 450.4±55.0 °C at 760 mmHg .Applications De Recherche Scientifique
Formation in Tetraarylpentaborates
The compound (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid plays a role in the formation of new tetraarylpentaborates. In a study, reactions with this compound resulted in the formation of cationic rhodium complexes with tetraarylpentaborates, which have been characterized for their chemical properties (Nishihara, Nara, & Osakada, 2002).
Suzuki Reaction in Arylborinic Acid
This boronic acid is involved in the Suzuki reaction. In one study, 3,5-dimethylphenylmagnesium bromide reacted with triisopropyl borate to yield 3,5-dimethylphenylboronic acid and bis(3,5-dimethylphenyl)borinic acid. Conditions for the clean preparation of bis(3,5-dimethylphenyl)borinic acid were established, enabling efficient Suzuki cross-coupling conditions (Winkle & Schaab, 2001).
Multifunctional Compound Structure Study
In another research, derivatives of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid were prepared to study the structure of multifunctional compounds. These compounds were analyzed for their potential in applications such as sensing, protein manipulation, and biological labeling (Zhang et al., 2017).
Role in Boronic Ester Macrocyclic Chemistry
This boronic acid has been utilized in the creation of macrocyclic compounds. A study describes the synthesis of a tetrameric macrocyclic compound derived from this boronic acid, along with its structural analysis. Such compounds have potential applications in various fields including organometallic chemistry (Fárfan et al., 1999).
Catalytic Applications
The catalytic properties of boronic acids, including (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, have been studied. Boronic acids can activate hydroxy functional groups to promote transformations into useful products under mild conditions. This has implications in various organic reactions, including the formation of amides and cycloadditions (Hall, 2019).
Fluorescent Chemosensor Development
Boronic acids, including this specific compound, have been investigated for their role in the development of fluorescent chemosensors. These chemosensors can detect various substances, ranging from carbohydrates to bioactive substances, playing a crucial role in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Safety And Hazards
The safety data sheet for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid indicates that it is classified as having acute toxicity when ingested (Category 4, H302) according to the 29 CFR 1910 (OSHA HCS) . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .
Propriétés
IUPAC Name |
[4-(methoxysulfamoyl)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO5S/c1-6-4-8(10(12)13)5-7(2)9(6)17(14,15)11-16-3/h4-5,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNARTGXCBIVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)NOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)
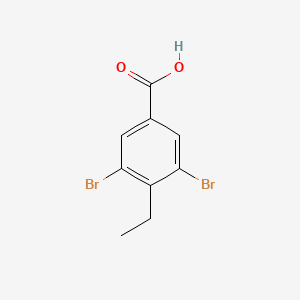
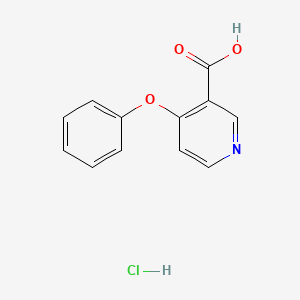
![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B1434140.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1434147.png)
![2-[2,4-dichloro-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434148.png)
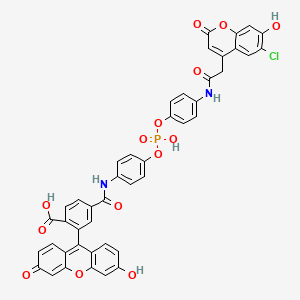
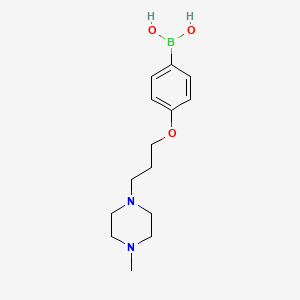
![1-Methyl-4-[3-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434155.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1434156.png)
![4-[2-(2,3-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434157.png)
![Methyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B1434158.png)